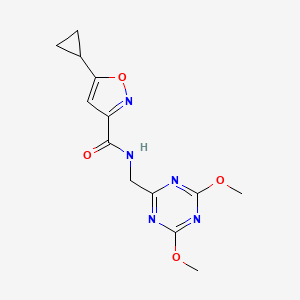

5-cyclopropyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

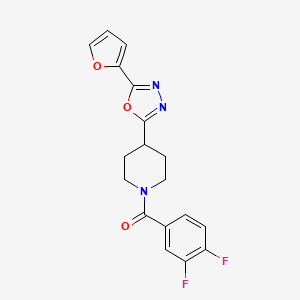

The compound “5-cyclopropyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, an isoxazole ring, a carboxamide group, and a 1,3,5-triazine ring .

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in amide coupling reactions .

Scientific Research Applications

Amide Synthesis

DMTMM is extensively used for the synthesis of amides from carboxylic acids and amines. It is particularly effective for coupling reactions involving sterically hindered amines . The compound’s ability to facilitate the formation of amides is crucial in the development of pharmaceuticals, polymers, and agrochemicals.

Esterification

The esterification of carboxylic acids with alcohols to form esters is another significant application of DMTMM. This reaction is fundamental in producing various esters used as flavors, fragrances, and plasticizers .

Anhydride Formation

DMTMM can also be applied to synthesize anhydrides from carboxylic acids. Anhydrides are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Weinreb Amide Synthesis

The compound is used in the conversion of carboxylic acids to Weinreb amides, which are essential intermediates in organic synthesis for the preparation of ketones and aldehydes .

Peptide Coupling

In peptide synthesis, DMTMM is used as a coupling reagent to link amino acids together, forming peptide bonds. This application is vital in the field of biochemistry and drug development .

Polysaccharide Ligation

DMTMM has been shown to be effective in the ligation of polysaccharides such as hyaluronic acid. This application is important in the development of biocompatible materials and drug delivery systems .

Organic Synthesis Research

The compound serves as a key reagent in various organic synthesis research projects, exploring new pathways and mechanisms for chemical reactions .

Material Science

In material science, the compound’s applications include the development of new polymeric materials with potential uses in medical devices, coatings, and adhesives .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,3,5-triazines, have been known to display important biological properties . For example, some 1,3,5-triazines are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Mode of Action

It’s known that 1,3,5-triazines, which share a similar structure, can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that some 1,3,5-triazines, which share a similar structure, have significant effects on various biological pathways . For instance, they have been observed to inhibit aromatase, show antitumor activity in human cancer and murine leukemia cell lines, and act as potent corticotrophin-releasing factor 1 receptor antagonists .

Result of Action

Compounds with a similar structure, such as 1,3,5-triazines, have been observed to have significant biological properties, including antitumor effects and aromatase inhibitory activity .

Action Environment

It’s known that the reactions of similar compounds, such as 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides, can proceed under atmospheric conditions without drying of the solvent . This suggests that the compound might also be stable under similar conditions.

properties

IUPAC Name |

5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-20-12-15-10(16-13(17-12)21-2)6-14-11(19)8-5-9(22-18-8)7-3-4-7/h5,7H,3-4,6H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNIYMANUIMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)

![2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2749041.png)

![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)

![5-benzyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749050.png)

![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)

![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)

![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)